The synthesis of Myoview involves several steps to prepare technetium-99m tetrofosmin. The primary method includes the reaction of tetrofosmin with technetium-99m from an aqueous pertechnetate generator. The process requires careful handling due to the sensitivity of tetrofosmin to atmospheric oxygen, necessitating an inert atmosphere during synthesis. A notable method described involves using 1,2-dibromo[U-14C]ethane for labeling purposes, which facilitates the introduction of carbon-14 into the ligand structure .
The molecular formula for Myoview is , indicating a complex structure with multiple phosphorus-containing groups that enhance its properties as a radiopharmaceutical. The structure features a tetrofosmin backbone that includes bisphosphine moieties, crucial for its function in imaging .
Myoview undergoes specific chemical reactions when administered intravenously. Upon injection, it binds to myocardial cells where it accumulates based on blood flow and tissue viability. This accumulation allows for scintigraphic imaging to delineate areas of ischemia or infarction .
The mechanism of action of Myoview primarily involves its accumulation in myocardial tissues. Following intravenous administration, technetium-99m tetrofosmin diffuses into cardiac cells proportionally to blood flow. Areas with reduced blood flow (ischemia) show decreased accumulation of the radiotracer, allowing for differentiation between healthy and compromised myocardial regions .
Myoview exhibits several key physical and chemical properties that contribute to its efficacy as a diagnostic agent:
Relevant data indicate that Myoview maintains integrity under specified storage conditions, ensuring reliable performance during imaging procedures .
Myoview is extensively used in clinical settings for various applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: